molecular formula C14H16ClN3O4S B2541171 1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 1798769-24-0

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2541171
CAS No.: 1798769-24-0
M. Wt: 357.81
InChI Key: GDHKKEGETHSXSM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methyl-5-nitrobenzenesulfonyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 3-chloro-4-methylbenzenesulfonyl chloride to introduce the nitro group.

    Alkylation: The alkylation of piperazine with propargyl bromide to introduce the prop-2-yn-1-yl group.

    Coupling Reaction: The coupling of the nitrated benzenesulfonyl chloride with the alkylated piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Addition: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution.

    Addition: Hydrogen gas with a palladium catalyst or halogens like bromine can be used for addition reactions.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of new compounds with different substituents replacing the chloro group.

    Addition: Formation of saturated or halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro and sulfonyl groups may contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylbenzenesulfonyl)piperazine: Lacks the nitro and prop-2-yn-1-yl groups.

    1-(4-Methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine: Lacks the chloro group.

    1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)piperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-4-methyl-5-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-3-4-16-5-7-17(8-6-16)23(21,22)12-9-13(15)11(2)14(10-12)18(19)20/h1,9-10H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHKKEGETHSXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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